![molecular formula C12H23ClN2O3S B2456007 N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide CAS No. 2411235-70-4](/img/structure/B2456007.png)
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide, also known as Boc-3-amino-4-chlorobenzyl alcohol, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The exact mechanism of action of N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which play important roles in cancer cell growth and proliferation. Additionally, it has been found to induce the expression of certain genes involved in apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol in lab experiments is its potent antitumor activity. It has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for studying cancer biology. However, one limitation of using this compound is its potential toxicity. It may cause adverse effects in normal cells, which could limit its clinical use.
Orientations Futures
There are several future directions for the study of N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol. One area of research is the development of more potent analogs of the compound with improved selectivity and reduced toxicity. Another area of research is the investigation of the compound's mechanism of action, which could provide insights into new targets for cancer therapy. Additionally, the compound's potential applications in the treatment of bacterial and fungal infections warrant further investigation.
Méthodes De Synthèse
The synthesis of N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol involves the reaction of 3-aminopyrrolidine with 4-chlorobenzyl alcohol in the presence of Boc-anhydride and triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O3S/c1-3-4-7-19(17,18)15-6-5-11(9-15)8-14-12(16)10(2)13/h10-11H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGPUJDGXPJGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)CNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

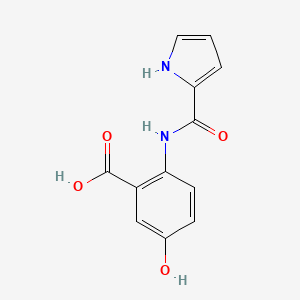
![1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2455925.png)
![methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2455926.png)
![N-[1-(3-Chloropyridin-2-yl)pyrrolidin-3-yl]-2-(3-formylphenoxy)acetamide](/img/structure/B2455928.png)

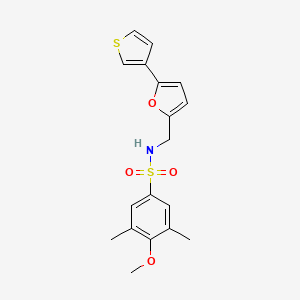
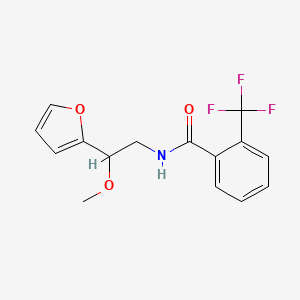
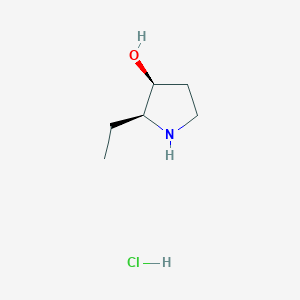
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2455937.png)
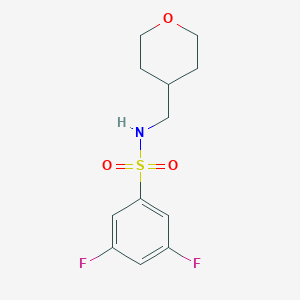
![N-[(2-benzoylphenyl)sulfonyl]glycine](/img/structure/B2455939.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2455943.png)
![2-Chloro-N-[2-(2,2-dimethyl-3H-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2455944.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455945.png)